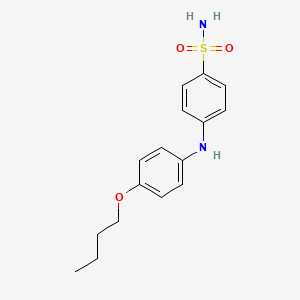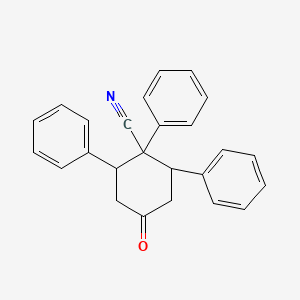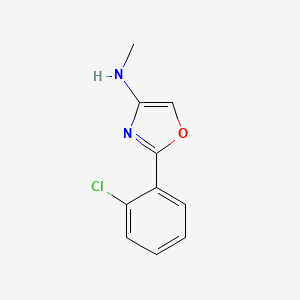
n-(2,6-Dimethylpyrimidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylpyrimidin-4-yl)benzamide: is a chemical compound with the molecular formula C₁₃H₁₃N₃O It is a benzamide derivative where the benzamide moiety is substituted with a 2,6-dimethylpyrimidin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylpyrimidin-4-yl)benzamide typically involves the condensation of 2,6-dimethylpyrimidin-4-amine with benzoic acid or its derivatives. One common method is the direct condensation of the amine and the carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,6-Dimethylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(2,6-Dimethylpyrimidin-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylpyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence. This disruption of cell-to-cell communication can reduce bacterial pathogenicity and resistance .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
- 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide monosodium salt
- 1-(3-Chlorophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea
Comparison: N-(2,6-Dimethylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Eigenschaften
CAS-Nummer |
5454-87-5 |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-(2,6-dimethylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-8-12(15-10(2)14-9)16-13(17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17) |
InChI-Schlüssel |
JJNVMGDCVZIKFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


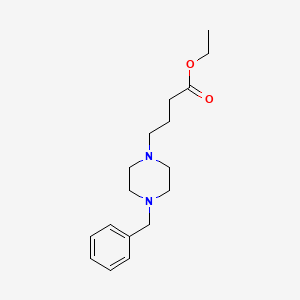

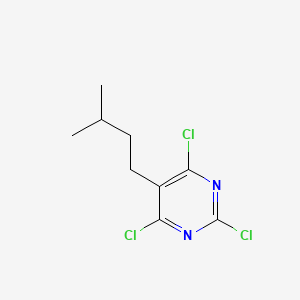

![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)
![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
